2-Acetylphenyl benzoate is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol. It consists of an acetyl group attached to a phenyl ring, which in turn is connected to a benzoate moiety. This compound is categorized as an ester, specifically a benzoate ester, and is recognized for its potential applications in various chemical and biological fields.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Research has indicated that 2-acetylphenyl benzoate exhibits notable biological activities. It has been linked to anti-inflammatory properties and may act as a UVA absorber due to its structural characteristics that allow for effective UV light absorption. Its derivatives have shown potential in inhibiting pro-inflammatory mediators, suggesting possible applications in therapeutic formulations targeting inflammatory diseases .
The synthesis of 2-acetylphenyl benzoate typically involves the following methods:
2-Acetylphenyl benzoate finds applications in several areas:
Interaction studies involving 2-acetylphenyl benzoate have focused on its behavior in biological systems. These studies assess how the compound interacts with various enzymes and receptors, particularly those involved in inflammatory pathways. The findings suggest that it may modulate certain biochemical pathways, potentially leading to therapeutic benefits .
Several compounds share structural similarities with 2-acetylphenyl benzoate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Acetophenone | Contains an acetyl group on a phenyl ring | Used primarily as a solvent and fragrance |
Benzophenone | Contains two phenyl rings | Known for its UV-filtering properties |
Phenyl acetate | Contains an acetate group on a phenyl ring | Commonly used as a flavoring agent |
Uniqueness of 2-Acetylphenyl Benzoate: Unlike acetophenone, which lacks the benzoate moiety, or benzophenone, which has two phenolic groups, 2-acetylphenyl benzoate combines both functionalities into one molecule. This unique structure contributes to its specific biological activities and applications.
Corrosive;Irritant;Environmental Hazard